molecular formula C10H9N3O B11907643 (5-(Pyrazin-2-yl)pyridin-3-yl)methanol CAS No. 1346687-26-0

(5-(Pyrazin-2-yl)pyridin-3-yl)methanol

Katalognummer: B11907643
CAS-Nummer: 1346687-26-0
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: IESBGKQCOOEDCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(Pyrazin-2-yl)pyridin-3-yl)methanol is an organic compound with the molecular formula C10H9N3O It consists of a pyrazine ring and a pyridine ring connected through a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol typically involves the reaction of pyrazine derivatives with pyridine derivatives under specific conditions. One common method involves the use of copper-catalyzed reactions to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Pyrazin-2-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-(Pyrazin-2-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .

Wirkmechanismus

The mechanism of action of (5-(Pyrazin-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanol
  • 2-(5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
  • (5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol

Uniqueness

(5-(Pyrazin-2-yl)pyridin-3-yl)methanol is unique due to its specific combination of pyrazine and pyridine rings connected through a methanol group. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

1346687-26-0

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

(5-pyrazin-2-ylpyridin-3-yl)methanol

InChI

InChI=1S/C10H9N3O/c14-7-8-3-9(5-12-4-8)10-6-11-1-2-13-10/h1-6,14H,7H2

InChI-Schlüssel

IESBGKQCOOEDCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)C2=CN=CC(=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.